
5-(3-Methylbutyl)-2-propyl-1,3-oxathiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methylbutyl)-2-propyl-1,3-oxathiane is an organic compound belonging to the class of oxathianes. Oxathianes are heterocyclic compounds containing sulfur and oxygen atoms in a six-membered ring. This compound is characterized by its unique structure, which includes a 3-methylbutyl group and a propyl group attached to the oxathiane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylbutyl)-2-propyl-1,3-oxathiane can be achieved through several methods. One common approach involves the reaction of 3-methylbutyl alcohol with propyl mercaptan in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, with the formation of the oxathiane ring occurring through intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
5-(3-Methylbutyl)-2-propyl-1,3-oxathiane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiane ring to a thioether.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted oxathiane derivatives.
科学的研究の応用
5-(3-Methylbutyl)-2-propyl-1,3-oxathiane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(3-Methylbutyl)-2-propyl-1,3-oxathiane involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,5-Dimethyl-3-(3-methylbutyl)pyrazine: A related compound with similar structural features but different chemical properties.
3-Methylbutyl ethanoate: Another compound with a 3-methylbutyl group but different functional groups.
Uniqueness
5-(3-Methylbutyl)-2-propyl-1,3-oxathiane is unique due to its specific oxathiane ring structure, which imparts distinct chemical and physical properties
特性
CAS番号 |
64132-15-6 |
|---|---|
分子式 |
C12H24OS |
分子量 |
216.39 g/mol |
IUPAC名 |
5-(3-methylbutyl)-2-propyl-1,3-oxathiane |
InChI |
InChI=1S/C12H24OS/c1-4-5-12-13-8-11(9-14-12)7-6-10(2)3/h10-12H,4-9H2,1-3H3 |
InChIキー |
MXQXUFACNXXEHQ-UHFFFAOYSA-N |
正規SMILES |
CCCC1OCC(CS1)CCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate](/img/structure/B14498068.png)

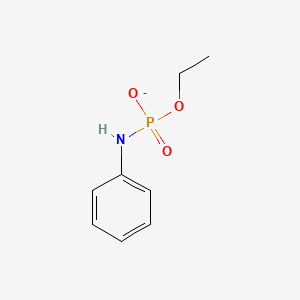
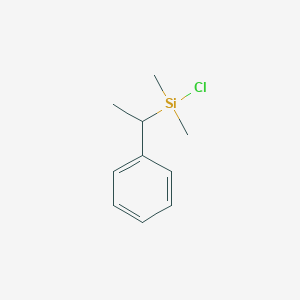
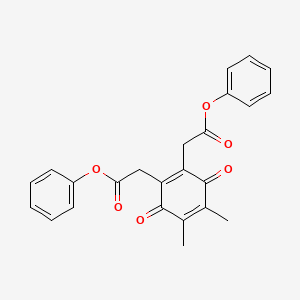
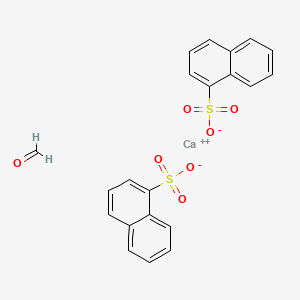


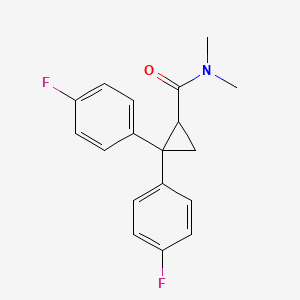
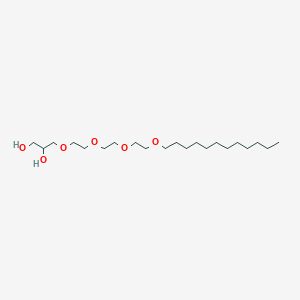



![Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14498165.png)
